(3-(1H-tetrazol-1-yl)phenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
Description
This compound is a structurally complex molecule featuring multiple heterocyclic motifs:
- A 1H-tetrazole ring substituted at the phenyl group’s 3-position. Tetrazole is a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability .
- A 1,3,4-thiadiazole ring at the piperidine’s 4-position, substituted with a furan-2-yl group. Thiadiazoles are known for diverse biological activities, including antimicrobial and anticancer properties .
- A piperidine linker, which may influence conformational flexibility and target binding .
Properties
IUPAC Name |
[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O2S/c27-19(14-3-1-4-15(11-14)26-12-20-23-24-26)25-8-6-13(7-9-25)17-21-22-18(29-17)16-5-2-10-28-16/h1-5,10-13H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYQEFDSAWOYMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(1H-tetrazol-1-yl)phenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone , often referred to as compound 1 , is a complex organic molecule that integrates diverse heterocyclic structures. This article delves into its biological activity, exploring its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound 1 features several key structural components:
- Tetrazole Ring : Known for its ability to mimic carboxylic acids, enhancing binding interactions with biological targets.
- Furan Ring : Contributes to the compound's reactivity and potential biological activity.
- Thiadiazole Moiety : Associated with various pharmacological activities, including antimicrobial and anticancer properties.
Table 1: Structural Characteristics of Compound 1
| Component | Description |
|---|---|
| Molecular Formula | C₁₇H₁₇N₅O₂S |
| Molecular Weight | 355.4 g/mol |
| CAS Number | 1797205-46-9 |
Antimicrobial Properties
Research indicates that derivatives of compounds containing thiadiazole and tetrazole rings exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the furan moiety may enhance this activity due to its electron-rich nature, which can interact favorably with microbial targets.
Anticancer Activity
Compound 1 has been evaluated for its cytotoxic effects against several cancer cell lines. For example, a study reported that related thiadiazole derivatives exhibited IC₅₀ values lower than standard anticancer agents like doxorubicin in A431 and Jurkat cell lines . The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation.
The biological activity of compound 1 is largely attributed to its ability to interact with specific enzymes and receptors. The tetrazole ring can mimic carboxylate groups, allowing it to inhibit enzymes that recognize such functional groups. Additionally, the furan and thiadiazole rings may participate in π-stacking interactions with aromatic residues in target proteins.
Study on Antimicrobial Efficacy
A recent study highlighted the antimicrobial potential of a series of thiadiazole derivatives, revealing that modifications at the phenyl ring significantly influenced their activity against Gram-positive bacteria . The study concluded that compounds with halogen substitutions showed enhanced antibacterial properties.
Cytotoxicity Assessment
In another investigation involving various cancer cell lines, it was found that compounds similar to 1 exhibited potent cytotoxic effects. The study utilized MTT assays to determine cell viability post-treatment, showing a marked decrease in viability at concentrations as low as 10 µM for certain derivatives .
Scientific Research Applications
Antimicrobial Properties:
Research has demonstrated that compounds containing tetrazole and piperidine rings exhibit significant antimicrobial activity. For instance, derivatives of tetrazole-piperidine hybrids have been evaluated for their efficacy against various bacterial and fungal strains, showing promising results comparable to established antimicrobial agents .
Anticancer Potential:
Preliminary studies suggest that these compounds may also have anticancer properties. The mechanism of action is thought to involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. Molecular docking studies indicate that these compounds can effectively bind to target proteins, disrupting their function .
Case Study 1: Antimicrobial Evaluation
A study synthesized various tetrazole-piperidine derivatives and assessed their antimicrobial activity using the serial dilution method. Several compounds showed significant activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new lead molecules in antibiotic development .
Case Study 2: Anticancer Activity
In another investigation, a series of novel tetrazole-based compounds were tested for their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison
Key Observations:
Tetrazole vs. Carboxylic Acid Bioisosterism : The tetrazole in the target compound may offer superior metabolic stability compared to carboxylic acid-containing analogs, as seen in other studies where tetrazoles reduce susceptibility to esterase cleavage .
Thiadiazole Substitutions :
- The furan-2-yl group on thiadiazole (target compound) contrasts with fluorophenyl () or pyrrole () substituents. Furan’s electron-rich nature may enhance π-π stacking in target binding compared to halogenated aryl groups .
- In , nitrofuryl derivatives outperformed nitroimidazole analogs, suggesting furan’s role in activity modulation.
Research Findings from Analogous Compounds
- Nitro Substitution : In , nitro groups on aryl rings significantly enhanced antimycobacterial activity (e.g., compound 4b vs. 4a). The target compound lacks nitro groups but incorporates tetrazole, which may serve a similar role in electronic modulation .
- Thiadiazole-Piperidine Hybrids : Compounds with piperidine-linked thiadiazoles (e.g., ) show kinase inhibitory activity. The target compound’s furan-thiadiazole-piperidine architecture could similarly target kinases or proteases .
- Synthetic Flexibility : highlights the ease of modifying thiadiazole’s 5-position with diverse aryl groups, suggesting the target compound’s furan substitution is a deliberate choice to optimize solubility or binding .
Q & A
Basic: How can the synthesis of this compound be optimized for higher yield?
Answer:
Optimization involves adjusting reaction parameters such as solvent polarity, temperature, and catalyst selection. For example:
- Solvent choice : Polar aprotic solvents (e.g., DMF or ethanol) enhance nucleophilic substitution in tetrazole-thiadiazole coupling steps .
- Catalyst : Acidic conditions (e.g., glacial acetic acid) or heterogenous catalysts (e.g., Bleaching Earth Clay) improve cyclization efficiency in thiadiazole formation .
- Temperature : Reflux conditions (70–100°C) are critical for completing multi-step reactions, as seen in piperidine-methanone linkage synthesis .
Basic: What spectroscopic methods are essential to confirm the molecular structure?
Answer:
A combination of techniques is required:
- ¹H/¹³C NMR : Assigns proton environments (e.g., tetrazole C-H at δ 8.5–9.0 ppm, thiadiazole S-C-N groups) and verifies piperidine ring conformation .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak for C₂₂H₁₈N₆O₂S) .
- FTIR : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, tetrazole N-H bend at ~1500 cm⁻¹) .
Advanced: How can researchers resolve contradictions in NMR data due to solvent or tautomeric effects?
Answer:
- Deuterated solvents : Use DMSO-d₆ or CDCl₃ to stabilize tautomers and reduce signal splitting .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions (e.g., tetrazole-phenyl vs. furan-thiadiazole protons) .
- Variable-temperature NMR : Detects dynamic processes (e.g., piperidine ring puckering) that cause spectral inconsistencies .
Advanced: What computational modeling approaches predict the compound’s biological interactions?
Answer:
- Molecular docking (AutoDock/Vina) : Models binding to targets (e.g., COX-2 or kinases) using the tetrazole-thiadiazole pharmacophore .
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites on the furan and thiadiazole moieties .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking poses .
Basic: What protocols are recommended for initial biological activity screening?
Answer:
- In vitro assays :
- Positive controls : Compare with known inhibitors (e.g., ciprofloxacin for antimicrobial studies) .
Advanced: How is X-ray crystallography used to analyze the compound’s crystal structure?
Answer:
- Single-crystal growth : Recrystallize from ethanol/water mixtures to obtain diffraction-quality crystals .
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve heavy atoms (S, O) in the thiadiazole and furan rings .
- Refinement (SHELXL) : Apply anisotropic displacement parameters for non-H atoms and validate via R-factor (<0.05) .
Advanced: How should conflicting bioactivity data between studies be addressed?
Answer:
- Variable standardization : Ensure consistent cell lines, assay conditions (e.g., serum concentration), and compound purity (>95% by HPLC) .
- Dose-response validation : Repeat experiments with logarithmic dilution series (0.1–100 µM) to confirm IC₅₀ trends .
- Meta-analysis : Compare with structurally analogous compounds (e.g., tetrazole-thiadiazole hybrids) to identify structure-activity relationships (SAR) .
Basic: What is the role of the tetrazole and thiadiazole moieties in bioactivity?
Answer:
- Tetrazole : Mimics carboxylic acid in hydrogen bonding with enzyme active sites (e.g., angiotensin II receptor antagonism) .
- Thiadiazole : Enhances lipophilicity and π-π stacking with hydrophobic protein pockets .
- Synergy : The combination improves metabolic stability compared to individual moieties .
Advanced: How can stability studies evaluate the compound’s degradation under varying pH and temperature?
Answer:
- Forced degradation : Expose to 0.1M HCl/NaOH (37°C, 24h) and analyze via HPLC for degradation products .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C indicates suitability for high-temperature applications) .
- Accelerated stability : Store at 40°C/75% RH for 6 months and monitor purity changes monthly .
Advanced: What strategies assess synergistic effects when combining this compound with other therapeutics?
Answer:
- Isobologram analysis : Calculate combination indices (CI <1 indicates synergy) using fixed-ratio mixtures (e.g., 1:1 to 1:4) .
- Checkboard assay : Determine fractional inhibitory concentration (FIC) against resistant bacterial strains .
- Transcriptomic profiling : Use RNA-seq to identify pathways modulated by the combination (e.g., apoptosis upregulation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
